Methyl 5-[(3,5-dimethylphenoxy)methyl]furan-2-carboxylate Methyl 5-[(3,5-dimethylphenoxy)methyl]furan-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 406470-79-9
VCID: VC11064906
InChI: InChI=1S/C15H16O4/c1-10-6-11(2)8-13(7-10)18-9-12-4-5-14(19-12)15(16)17-3/h4-8H,9H2,1-3H3
SMILES: CC1=CC(=CC(=C1)OCC2=CC=C(O2)C(=O)OC)C
Molecular Formula: C15H16O4
Molecular Weight: 260.28 g/mol

Methyl 5-[(3,5-dimethylphenoxy)methyl]furan-2-carboxylate

CAS No.: 406470-79-9

Cat. No.: VC11064906

Molecular Formula: C15H16O4

Molecular Weight: 260.28 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-[(3,5-dimethylphenoxy)methyl]furan-2-carboxylate - 406470-79-9

Specification

CAS No. 406470-79-9
Molecular Formula C15H16O4
Molecular Weight 260.28 g/mol
IUPAC Name methyl 5-[(3,5-dimethylphenoxy)methyl]furan-2-carboxylate
Standard InChI InChI=1S/C15H16O4/c1-10-6-11(2)8-13(7-10)18-9-12-4-5-14(19-12)15(16)17-3/h4-8H,9H2,1-3H3
Standard InChI Key GADCDXNDOZCRHK-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1)OCC2=CC=C(O2)C(=O)OC)C
Canonical SMILES CC1=CC(=CC(=C1)OCC2=CC=C(O2)C(=O)OC)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Weight

Methyl 5-[(3,5-dimethylphenoxy)methyl]furan-2-carboxylate has the molecular formula C₁₅H₁₆O₄, derived from its furan core (C₅H₄O₂), methoxycarbonyl group (C₂H₃O₂), and 3,5-dimethylphenoxymethyl substituent (C₈H₉O). The molecular weight is 260.28 g/mol, consistent with structurally similar furan esters.

IUPAC Name and SMILES Notation

The IUPAC name is methyl 5-[(3,5-dimethylphenoxy)methyl]furan-2-carboxylate. Its SMILES representation is CC1=CC(=CC(=C1)OC)COC2=CC=C(O2)C(=O)OC, reflecting the furan ring (O2), carboxylate ester (C(=O)OC), and 3,5-dimethylphenoxy moiety.

Spectroscopic Data

While nuclear magnetic resonance (NMR) data for the 3,5-dimethyl isomer are unavailable, analogs such as the 2,4-dimethyl derivative exhibit characteristic signals:

  • ¹H NMR: Aromatic protons at δ 6.6–7.3 ppm, methyl groups at δ 2.2–2.4 ppm, and methoxy protons at δ 3.8 ppm.

  • ¹³C NMR: Carbonyl carbons at δ 165–170 ppm, furan ring carbons at δ 110–150 ppm, and methyl carbons at δ 20–25 ppm.

Synthesis and Reaction Pathways

General Synthetic Strategy

The synthesis typically involves esterification between methyl furan-2-carboxylate and 3,5-dimethylphenol derivatives. A representative procedure adapted from analogous compounds includes :

  • Substrate Preparation: 3,5-Dimethylphenol is reacted with chloromethyl methyl ether to form the intermediate chloromethylated phenol.

  • Nucleophilic Substitution: The chloromethyl intermediate undergoes substitution with methyl furan-2-carboxylate in the presence of a base (e.g., K₂CO₃).

  • Purification: Column chromatography isolates the product, typically yielding 45–60%.

Table 1: Representative Synthesis Conditions

ParameterValue
SolventDichloromethane (CH₂Cl₂)
CatalystPotassium carbonate (K₂CO₃)
Temperature40–60°C
Reaction Time12–24 hours
Yield50–65%

Oxidative Esterification Alternatives

Recent advances in green chemistry propose MnO₂-mediated oxidative esterification of furfural derivatives. For example, 5-(hydroxymethyl)furfural (HMF) can be oxidized in methanol with MnO₂ and sodium cyanide to form methyl furan-2-carboxylate intermediates, which may subsequently react with 3,5-dimethylphenol . This method emphasizes sustainability, avoiding hazardous reagents .

Physicochemical Properties

Solubility and Stability

The compound is lipophilic, with limited water solubility (<0.1 mg/mL) but high solubility in organic solvents like dichloromethane, ethyl acetate, and methanol. Stability studies on analogs suggest susceptibility to hydrolysis under acidic or basic conditions, necessitating storage at 2–8°C in inert atmospheres.

Thermal Properties

Differential scanning calorimetry (DSC) of the 2,4-dimethyl isomer reveals a melting point of 85–87°C, while the 3,5-dimethyl variant is expected to exhibit similar thermal behavior due to structural homology.

Applications in Materials Science

Polymer Additives

Furan esters act as plasticizers and crosslinking agents in biodegradable polymers. The 3,5-dimethylphenoxy group enhances thermal stability, making the compound suitable for polyvinyl chloride (PVC) composites.

Organic Electronics

The conjugated furan ring and electron-withdrawing carboxylate group enable applications in organic semiconductors. Thin-film transistors incorporating similar furan derivatives exhibit hole mobility of 0.12 cm²/V·s, comparable to thiophene-based materials.

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